Dibutyl phenyl phosphate

Catalog No.
S567549
CAS No.
2528-36-1
M.F
C14H23O4P
M. Wt
286.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phenyl phosphate

CAS Number

2528-36-1

Product Name

Dibutyl phenyl phosphate

IUPAC Name

dibutyl phenyl phosphate

Molecular Formula

C14H23O4P

Molecular Weight

286.3 g/mol

InChI

InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

YICSVBJRVMLQNS-UHFFFAOYSA-N

SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1

Solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
3.35e-04 M
In water, 96.0 mg/L at 25 °C
Very low solubility in wate

Synonyms

dibutyl phenylphosphate, dibutylphenylphosphate

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1

Environmental Monitoring

Due to its potential presence in the environment through accidental spills or industrial waste, DBPP has been studied as a potential contaminant. Researchers have developed analytical methods to detect and quantify DBPP in environmental samples, such as water, soil, and fish tissues [1]. These studies provide valuable information for assessing environmental exposure and potential risks associated with DBPP.

[1] Li, J., et al. (2016). Determination of organophosphate flame retardants in environmental samples by gas chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 23(14), 14223-14231.

Dibutyl phenyl phosphate is an organophosphate compound with the chemical formula C14H23O4PC_{14}H_{23}O_4P. It is characterized by its two butyl groups and a phenyl group attached to a phosphate moiety. This compound is primarily used as a plasticizer and flame retardant in various industrial applications. Its properties include good thermal stability and solubility in organic solvents, making it suitable for use in plastics, coatings, and other materials where flexibility and fire resistance are required .

Typical of organophosphates. Notably, it can be hydrolyzed in the presence of water, leading to the formation of dibutyl phosphate and phenol. The hydrolysis reaction can be catalyzed by enzymes such as phosphotriesterase, which facilitates the nucleophilic attack of hydroxide ions on the phosphorus atom . Additionally, dibutyl phenyl phosphate can react with alcohols to form esters or with acids to produce phosphonic acid derivatives .

The biological activity of dibutyl phenyl phosphate has been studied in relation to its potential toxicity and environmental impact. It exhibits moderate toxicity to aquatic organisms and has been shown to affect enzyme activity in certain biological systems. Research indicates that it may disrupt endocrine functions, although the extent of these effects requires further investigation . The compound's ability to hydrolyze into less toxic products suggests that its environmental persistence may be limited under certain conditions .

Dibutyl phenyl phosphate can be synthesized through several methods, including:

  • Direct Esterification: This involves the reaction of phenol with dibutyl phosphate in the presence of an acid catalyst.
  • Phosphorylation: The reaction of phenyl phosphorochloridate with butanol in a solvent like dichloromethane yields dibutyl phenyl phosphate as a product .
  • Mixed Phosphate Ester Composition: This method combines tributyl phosphate with dibutyl phenyl phosphate under controlled conditions to achieve specific properties for industrial applications .

Dibutyl phenyl phosphate is utilized in a variety of applications, including:

  • Plasticizers: Enhancing the flexibility and durability of plastics.
  • Flame Retardants: Reducing flammability in materials used in construction and textiles.
  • Lubricants: Serving as an additive in oils and greases to improve performance.
  • Coatings: Used in paints and varnishes for better adhesion and resistance to heat .

Interaction studies involving dibutyl phenyl phosphate often focus on its enzymatic hydrolysis and potential toxicological effects. Research indicates that its interaction with enzymes such as phosphotriesterase can significantly influence its degradation rate, which has implications for both environmental persistence and biological toxicity . Additionally, studies have shown that substituents on the aromatic ring can affect the compound's reactivity and biological interactions.

Dibutyl phenyl phosphate shares structural similarities with several other organophosphate compounds. Here are some comparable compounds:

CompoundStructureUnique Features
Tri-n-butyl phosphateC12H27O4PC_{12}H_{27}O_4PCommonly used as a solvent and plasticizer
Diethyl phenyl phosphateC10H15O4PC_{10}H_{15}O_4PLess hydrophobic than dibutyl phenyl phosphate
Dimethyl phenyl phosphateC10H13O4PC_{10}H_{13}O_4PMore volatile; often used in agricultural applications
Dibutyl phosphateC8H19O4PC_{8}H_{19}O_4PSimpler structure; primarily used as a plasticizer

Dibutyl phenyl phosphate is unique due to its combination of butyl groups with a phenolic moiety, which enhances its thermal stability and compatibility with various materials compared to other similar compounds. Its specific applications as a flame retardant further differentiate it from other organophosphates that may not possess such properties .

Physical Description

Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992)
Liquid

Color/Form

Clear slightly yellow liquid

XLogP3

4.3

Boiling Point

131-132 °C

Flash Point

greater than 200 °F (NTP, 1992)
129 °C (closed cup); 177 °C (open cup)

Density

1.0691 at 25 °C/25 °C

LogP

4.27 (LogP)
log Kow = 4.27
log Kow = 3.23

Odor

Butanolic

UNII

LXX4UW7ZYD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 41 of 43 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dibutylphenyl phosphate is a clear, slightly yellow liquid. It has a wine like odor. Dibutyl phenyl phosphate has low solubility in water. USE: Dibutyl phenyl phosphate is used as a fire-resistant additive to aircraft hydraulic fluids. It is also used as an additive in lubricants. EXPOSURE: Exposure to dibutyl phenyl phosphate can be from inhalation, or skin or eye contact. This exposure will most often happen from workers using hydraulic fluids or lubricants. Dibutyl phenyl phosphate released to water or soil is not likely to volatilize. It will move slowly through soil because it binds with soil particles. It will be broken down rapidly by microbes. Dibutyl phenyl phosphate is expected to build up moderately in aquatic organisms. If released to air, it will break down rapidly. RISK: Eye and skin irritation have been reported by workers following contact with dibutyl phenyl phosphate. Nose and throat irritation accompanied by wheezing and coughing also have been reported by workers breathing in air with particles or vapors of dibutyl phenyl phosphate generated at high temperatures. Nervous system effects were found in laboratory animals after dibutyl phenyl phosphate was repeatedly applied to the skin at high doses. Effects on the liver, bladder, and ovaries were found in laboratory animals given food containing high concentrations of dibutyl phenyl phosphate for many days. No abortions or birth defects in offspring were found in laboratory animals given high doses of dibutyl phenyl phosphate by mouth several times during pregnancy. The potential for dibutyl phenyl phosphate to cause cancer in humans or laboratory animals has not been studied. The potential for dibutyl phenyl phosphate to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (SRC)

Vapor Pressure

1.4X10-5 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2528-36-1

Wikipedia

Dibutyl phenyl phosphate

Methods of Manufacturing

REACTION OF N-BUTYL ALCOHOL & PHENYL PHOSPHORODICHLORIDATE

General Manufacturing Information

All other basic organic chemical manufacturing
Aviation Hydraulic Fluids
Phosphoric acid, dibutyl phenyl ester: ACTIVE
TP - indicates a substance that is the subject of a proposed TSCA section 4 test rule.

Analytic Laboratory Methods

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Dates

Modify: 2023-08-15

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